molecular formula C17H13ClF3N5O2S B2447865 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 893781-38-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2447865
CAS No.: 893781-38-9
M. Wt: 443.83
InChI Key: PAABJSLGDLYEPG-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a methoxy-substituted phenyl ring, and a tetrazole ring

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O2S/c1-28-12-4-2-3-11(8-12)26-16(23-24-25-26)29-9-15(27)22-10-5-6-14(18)13(7-10)17(19,20)21/h2-8H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAABJSLGDLYEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the tetrazole and methoxyphenyl groups. The final step involves the formation of the acetamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 4 chloro 3 trifluoromethyl phenyl 2 1 3 methoxyphenyl 1H 1 2 3 4 tetrazol 5 yl sulfanyl}acetamide}

Key Features

  • Molecular Formula : C16H15ClF3N4OS
  • Molecular Weight : 397.83 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds incorporating the thiadiazole scaffold exhibit a broad spectrum of antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus bioactivity against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by Khazi et al. demonstrated that derivatives similar to our compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. The tetrazole ring is known for its role in inhibiting cancer cell proliferation.

Research Findings

In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, Rollas et al. synthesized several thiadiazole derivatives that demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.28 to 0.52 μg/mL .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory effects in various models.

Experimental Results

Amir et al. evaluated a series of thiadiazole derivatives for their anti-inflammatory activity and found that certain compounds exhibited an inhibition rate of 79% to 82% in acetic acid-induced writhing tests .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant against Gram(+) and Gram(-) bacteriaKhazi et al.
AnticancerIC50 = 0.28 - 0.52 μg/mLRollas et al.
Anti-inflammatoryInhibition rate 79% - 82%Amir et al.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during coupling reactions to prevent side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., N,N-dimethylformamide) enhance solubility of intermediates .
  • Coupling Agents : Use 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) for efficient amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C3 of phenyl) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 453.9 for [M+H]⁺) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrazole moiety .
  • pH Sensitivity : Avoid extreme pH (<3 or >9) to prevent hydrolysis of the sulfanyl-acetamide bond .
  • Moisture Control : Use desiccants in storage containers to limit hygroscopic degradation .

Advanced Research Questions

Q. How can molecular docking studies inform the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known roles in disease pathways (e.g., bacterial DNA gyrase for antimicrobial activity) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., trifluoromethyl group in hydrophobic pockets) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models .
  • Example : Derivatives with pyridinyl substitutions showed improved binding to kinase targets in silico .

Q. What strategies are effective in analyzing contradictory bioactivity data from different experimental models?

  • Methodological Answer :

  • Model Standardization : Use isogenic cell lines or uniform bacterial strains (e.g., E. coli ATCC 25922) to reduce variability .
  • Dose-Response Curves : Calculate EC₅₀ values across multiple replicates to identify outliers .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., triazole derivatives in ) to identify trends .
  • Case Study : Discrepancies in antifungal activity were resolved by testing under standardized CLSI M38-A2 protocols .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) .
  • Biological Assays : Test against a panel of targets (e.g., Gram-positive/-negative bacteria, cancer cell lines) to map activity .
  • Data Tabulation :
DerivativeSubstituent ChangeMIC (μg/mL) vs. S. aureusIC₅₀ (μM) vs. HeLa Cells
ParentNone1612.5
Derivative A3-Methoxy → 4-Fluoro88.2
Derivative BChloro → Bromo3225.3
  • Computational SAR : Use QSAR models to predict bioactivity based on electronic parameters (e.g., Hammett σ values) .

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